![molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5](/img/structure/B2875694.png)
3-Methoxy-1-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-azaspiro[4.4]nonane is a chemical compound with the CAS Number: 2580254-67-5 . It has a molecular weight of 155.24 . It is in liquid form .
Synthesis Analysis
The synthesis of 1-azaspiro[4.4]nonane derivatives, which includes this compound, can be enabled by a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals . Another method involves the use of free radical chemistry to prepare spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO/c1-11-8-6-9 (10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 . The InChI key is BKGJDAUOWPSORH-UHFFFAOYSA-N .Chemical Reactions Analysis
The construction of the 1-azaspiro[4.4]nonane skeleton, which includes this compound, involves a radical cascade initiated by the C1′-radical followed by two consecutive 5-exo-trig cyclizations .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 155.24 .Aplicaciones Científicas De Investigación
Efficient Synthesis and Structural Applications
Triazole-containing Spiro Dilactones : The synthesis of triazole-containing spiro dilactones involves efficient preparation from ethoxycarbonyltetrahydrofuran-2-ones, with 3-Methoxy-1-azaspiro[4.4]nonane derivatives serving as intermediates. This method yields multifunctional compounds in almost quantitative yields, highlighting its application in synthesizing structurally complex and potentially biologically active molecules (Ghochikyan et al., 2016).
Anticonvulsant Activity of Fluorinated Derivatives : Research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives has shown that the introduction of fluoro or trifluoromethyl substituents enhances their anticonvulsant activity. These findings suggest that this compound derivatives could play a crucial role in developing new anticonvulsant medications (Obniska et al., 2006).
Synthesis of Complex Structures
Spiroaminals and Bioactive Compounds : The synthesis of 1-oxa-6-azaspiro[4.4]nonane and related ring systems are of interest due to their presence in natural or synthetic products with significant biological activities. These compounds represent challenging targets due to their novel skeletons and potential applications in medicinal chemistry, illustrating the broad utility of this compound derivatives in synthesizing bioactive molecules (Sinibaldi & Canet, 2008).
Key Structures of Bioactive Natural Products : The 1-azaspiro[4.4]nonane ring system is central to several bioactive natural products, including cephalotaxine derivatives with antileukemic activity. The development of new methods for constructing this ring system from this compound derivatives underscores its importance in the synthesis of compounds with potential therapeutic applications (El Bialy et al., 2005).
Mecanismo De Acción
The mechanism of action for the synthesis of 3-Methoxy-1-azaspiro[4.4]nonane involves the sequential generation and cyclization of N-alkoxyaminyl radicals . This process is facilitated by competition experiments in benzene at 80 °C with brominated oxime ethers using Bu3SnH as chain transfer and AIBN as the initiator .
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-1-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJDAUOWPSORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
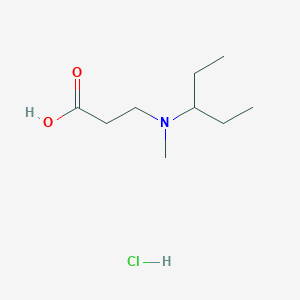
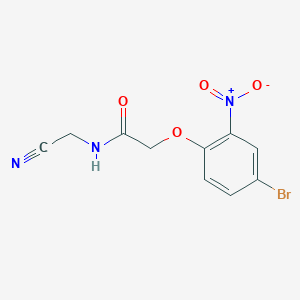

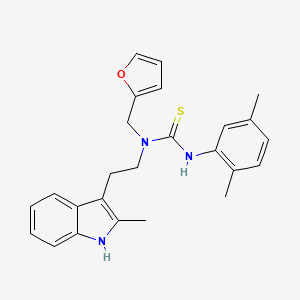
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)
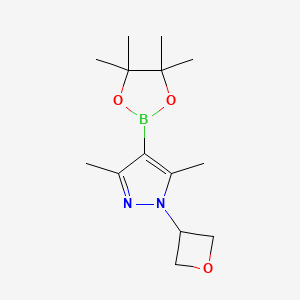
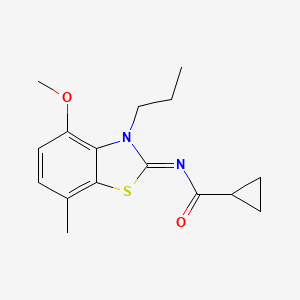
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
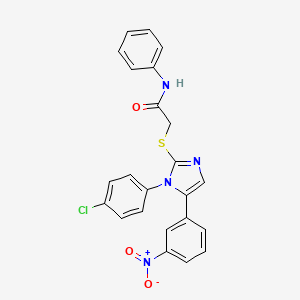
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)
